4-Methyl-2-pyridineglycolic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2-pyridineglycolic acid tert-butyl ester is an organic compound with the molecular formula C12H17NO3 and a molecular weight of 223.27 g/mol . This compound is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. The tert-butyl ester group in this compound is commonly used as a protecting group in organic synthesis due to its stability and ease of removal under acidic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-pyridineglycolic acid tert-butyl ester typically involves the esterification of 4-Methyl-2-pyridineglycolic acid with tert-butyl alcohol. This reaction can be catalyzed by various reagents, including dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP), which facilitate the formation of the ester bond . The reaction is usually carried out under mild conditions to prevent the decomposition of sensitive functional groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale esterification reactors where the reactants are combined in the presence of a catalyst. The reaction mixture is then purified through distillation or crystallization to obtain the desired product in high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-pyridineglycolic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
4-Methyl-2-pyridineglycolic acid tert-butyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Mechanism of Action
The mechanism of action of 4-Methyl-2-pyridineglycolic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can be hydrolyzed under physiological conditions to release the active form of the compound, which can then interact with its target. The molecular pathways involved depend on the specific application and the biological system in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-2-pyridinecarboxylic acid
- 2-Pyridineglycolic acid
- tert-Butyl 2-pyridinecarboxylate
Uniqueness
4-Methyl-2-pyridineglycolic acid tert-butyl ester is unique due to its combination of a pyridine ring with a glycolic acid ester group. This structure provides specific chemical properties, such as increased stability and reactivity, which are not found in similar compounds. The presence of the tert-butyl ester group also allows for selective deprotection under mild conditions, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C12H17NO3 |
---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
tert-butyl 2-hydroxy-2-(4-methylpyridin-2-yl)acetate |
InChI |
InChI=1S/C12H17NO3/c1-8-5-6-13-9(7-8)10(14)11(15)16-12(2,3)4/h5-7,10,14H,1-4H3 |
InChI Key |
KMDLZPQYNOKMQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)C(C(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.